molecular formula C9H12N2O2 B8581400 4-methoxy-N-methylbenzohydrazide CAS No. 14908-48-6

4-methoxy-N-methylbenzohydrazide

Cat. No.: B8581400
CAS No.: 14908-48-6
M. Wt: 180.20 g/mol
InChI Key: SNAVXKCUXRIXIE-UHFFFAOYSA-N
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Description

Contextual Significance of Benzohydrazide (B10538) Scaffolds in Modern Organic Chemistry

Benzohydrazides are a class of organic compounds characterized by a benzene (B151609) ring attached to a hydrazide group (-CONHNH2). This structural motif has garnered considerable attention in synthetic and medicinal chemistry due to several key features. The hydrazide moiety is a versatile functional group that can participate in a wide array of chemical transformations, making it a valuable synthon for the construction of more complex molecules. thepharmajournal.com

Derivatives of benzohydrazide, particularly hydrazones formed by the condensation with various aldehydes and ketones, have demonstrated a broad spectrum of biological activities. thepharmajournal.com Research has highlighted their potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. thepharmajournal.comnih.gov This wide-ranging bioactivity underscores the importance of the benzohydrazide scaffold as a "privileged structure" in drug discovery. researchgate.net The ability of the two nitrogen atoms and the carbonyl oxygen to act as hydrogen bond donors and acceptors also allows for specific interactions with biological targets. nih.gov

Rationale for Dedicated Academic Investigation of 4-Methoxy-N-Methylbenzohydrazide

The specific compound, this compound, introduces two key modifications to the basic benzohydrazide structure: a methoxy (B1213986) group at the para-position of the benzene ring and a methyl group on one of the nitrogen atoms of the hydrazide moiety. The rationale for investigating this particular derivative stems from the anticipated influence of these substituents on the compound's physicochemical properties and reactivity.

Scope and Strategic Objectives in the Study of this compound

A focused academic study of this compound would encompass several strategic objectives aimed at fully characterizing the compound and exploring its potential applications.

Key Research Objectives:

Synthesis and Characterization: The primary objective would be to develop and optimize a synthetic route to produce high-purity this compound. Comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be essential to confirm its structure.

Physicochemical Profiling: A detailed investigation of its physical and chemical properties, including solubility, melting point, and stability, would provide fundamental data.

Conformational Analysis: Utilizing computational modeling and experimental techniques, the study would aim to understand the preferred three-dimensional structure and conformational dynamics of the molecule, particularly the influence of the N-methyl group. nih.gov

Reactivity Studies: Exploring the reactivity of the N-methylated hydrazide group in various chemical reactions would be crucial to assess its utility as a synthetic intermediate.

Comparative Analysis: A key objective would be to compare the properties and reactivity of this compound with its non-methylated counterpart (4-methoxybenzohydrazide) to elucidate the specific effects of N-methylation.

Interactive Data Table: Physicochemical Properties of Related Compounds

To provide context for the potential properties of this compound, the following table summarizes key data for related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-MethoxybenzohydrazideC₈H₁₀N₂O₂166.183623-63-2
This compound C₉H₁₂N₂O₂ 180.21 14908-48-6 sigmaaldrich.com
4-Methoxy-N-methylbenzamideC₉H₁₁NO₂165.193400-22-4 sigmaaldrich.com
N'-(4-Methoxybenzylidene)-4-methylbenzohydrazideC₁₆H₁₆N₂O₂268.31Not Available nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14908-48-6

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-methoxy-N-methylbenzohydrazide

InChI

InChI=1S/C9H12N2O2/c1-11(10)9(12)7-3-5-8(13-2)6-4-7/h3-6H,10H2,1-2H3

InChI Key

SNAVXKCUXRIXIE-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)OC)N

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy N Methylbenzohydrazide and Analogous Benzohydrazides

Established Synthetic Pathways to N-Methylbenzohydrazide Derivatives

The traditional synthesis of N-methylbenzohydrazide derivatives, including 4-methoxy-N-methylbenzohydrazide, relies on well-established organic reactions. These pathways often involve the initial formation of a benzohydrazide (B10538) core, followed by specific modifications to introduce the N-methyl group.

Condensation Reactions in Benzohydrazide Synthesis

A primary method for constructing the benzohydrazide backbone is through the condensation of a carboxylic acid derivative with a hydrazine (B178648). The most common precursors are activated forms of the carboxylic acid, such as acid halides or esters, which readily react with hydrazine hydrate (B1144303) or its derivatives.

For instance, 4-methoxybenzoylhydrazide, a direct precursor, can be synthesized by refluxing methyl 4-methoxybenzoate (B1229959) with hydrazine hydrate. mdpi.comresearchgate.net This reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the methoxy (B1213986) group of the ester. Similarly, the reaction can be performed with an acid halide like 4-methoxybenzoyl chloride. These condensation reactions are fundamental in forming the core hydrazide structure. libretexts.org The reaction of benzoyl chlorides with hydrazine monohydrate has been optimized at low temperatures (-10°C) to manage the high reactivity of the acid halides. rsc.org

The general synthesis of hydrazones, which are related compounds, often begins with the condensation of a hydrazine with an aldehyde or ketone. jscimedcentral.comnih.gov While not the direct synthesis of the target compound, this highlights the versatility of condensation reactions in this area of chemistry. The condensation is often acid-catalyzed, though catalyst-free methods are also being developed. nih.gov

Reactant 1Reactant 2ProductConditionsReference
Methyl 4-methoxybenzoateHydrazine hydrate4-MethoxybenzoylhydrazideReflux in methanol (B129727) for 2 hours mdpi.comresearchgate.net
4-Methoxybenzoyl chlorideHydrazine monohydrate4-Methoxybenzoylhydrazide-10°C rsc.org
Benzofuran-2-carbaldehydeThiosemicarbazide2-(Benzofuran-2-ylmethylene)hydrazine-1-carbothioamideReflux in ethanol (B145695) for 3 hours nih.gov

Acylation and Protective Group Manipulation in N-Methylbenzohydrazide Formation

Introducing the N-methyl group onto the benzohydrazide scaffold requires careful synthetic strategy. Direct alkylation of a benzohydrazide can be challenging due to the presence of two nucleophilic nitrogen atoms, potentially leading to a mixture of N- and N'-alkylated products, as well as dialkylation. researchgate.netresearchgate.net

To achieve selective N-methylation, a common approach involves the use of protecting groups. jocpr.comwiley-vch.de For example, one of the nitrogen atoms of the hydrazine can be protected, often as part of a hydrazone, before the acylation step. The remaining NH group can then be acylated with a 4-methoxybenzoyl group, followed by methylation and subsequent deprotection. The use of NN-dimethylhydrazones as protecting groups is a known strategy in organic synthesis. rsc.org

Acylation itself is a key reaction. For instance, N-protected amino acid hydrazides are important intermediates in peptide synthesis. pharm.or.jp The acylation of hydrazides can sometimes be an unintended side reaction, for example, when using acids like acetic or formic acid as solvents or catalysts. pharm.or.jp The borrowing hydrogen strategy, catalyzed by ruthenium complexes, allows for the N-alkylation of acyl hydrazides with alcohols. researchgate.net

Protecting groups like Fmoc (fluorenylmethyloxycarbonyl) and t-Boc (tert-butyloxycarbonyl) are commonly used in peptide synthesis, which shares chemical principles with the synthesis of substituted hydrazides. jocpr.com The choice of protecting group is critical and depends on its stability and the conditions required for its removal. jocpr.comwiley-vch.de

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound relies on the availability of key precursors. The primary aromatic precursor is 4-methoxybenzoic acid or its derivatives. nih.gov

4-Methoxybenzoyl chloride can be synthesized from 4-methoxybenzoic acid by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comprepchem.comguidechem.com The use of thionyl chloride can produce byproducts like hydrogen chloride and sulfur dioxide, prompting the development of alternative methods. guidechem.com

Methyl 4-methoxybenzoate , another important precursor, is a benzoate (B1203000) ester formed from the condensation of 4-methoxybenzoic acid and methanol. nih.gov It can also be synthesized through the methylation of 4-hydroxybenzoic acid derivatives. google.com

PrecursorSynthesis MethodReagentsReference
4-Methoxybenzoyl chlorideChlorination of 4-methoxybenzoic acidThionyl chloride (SOCl₂) chemicalbook.comguidechem.com
4-Methoxybenzoyl chlorideChlorination of 4-methoxybenzoic acidOxalyl chloride, DMF, CH₂Cl₂ chemicalbook.com
Methyl 4-methoxybenzoateEsterification of 4-methoxybenzoic acidMethanol nih.gov
Methyl 3,5-dichloro-4-methoxybenzoateMethylation of 3,5-dichloro-4-hydroxybenzoic acidDimethyl sulphate, Potassium hydroxide google.com

Advancements in Green Chemistry Syntheses of Benzohydrazides

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This "green chemistry" approach focuses on reducing waste, minimizing energy consumption, and using less hazardous substances. jscimedcentral.com

Microwave-Assisted Organic Synthesis of this compound Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. rasayanjournal.co.inarkat-usa.org By using microwave irradiation, chemical reactions can be accelerated dramatically, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. chemmethod.comresearchgate.netnih.gov

The synthesis of various hydrazide and hydrazone derivatives has been successfully achieved using microwave irradiation. chemmethod.comresearchgate.netresearchgate.net For example, the preparation of 4-hydroxybenzoic acid hydrazide from ethyl p-hydroxybenzoate and hydrazine hydrate saw a significant increase in yield (from 65% to 93%) and a drastic reduction in reaction time (from 2 hours to 3 minutes) when using a microwave. chemmethod.com Solvent-free microwave-assisted methods for synthesizing hydrazides directly from carboxylic acids have also been developed, offering significant advantages in terms of environmental impact and efficiency. researchgate.net

ReactionMethodReaction TimeYieldReference
Ethyl p-hydroxybenzoate + Hydrazine hydrateConventional Reflux2 hours65% chemmethod.com
Ethyl p-hydroxybenzoate + Hydrazine hydrateMicrowave (180W)3 minutes93% chemmethod.com
Benzimidazolyl chalcone (B49325) + EthylenediamineMicrowave (800W)4-6 minutes- rasayanjournal.co.in
Aromatic aldehyde + (Hetero)aromatic amine + Mercaptoacetic acidMicrowave6 minutes- arkat-usa.org

Environmentally Benign Solvent Systems in Benzohydrazide Preparation

The choice of solvent is a critical aspect of green chemistry. youtube.com Many traditional organic solvents are volatile, toxic, and difficult to dispose of. As a result, there is a growing interest in using more environmentally benign solvent systems, such as water, or even performing reactions under solvent-free conditions. jscimedcentral.comnih.govchemmethod.com

Water has been successfully used as a solvent for the synthesis of some Schiff base derivatives of 4-hydroxybenzoic acid hydrazide. chemmethod.com This approach avoids the use of volatile organic solvents, making the process safer and more environmentally friendly.

Solvent-free synthesis is another important green chemistry technique. jscimedcentral.comresearchgate.net For example, the condensation of 4-methylphenylhydrazine (B1211910) with substituted benzaldehydes has been achieved using a fly-ash-H₂SO₄ catalyst under solvent-free conditions. jscimedcentral.com High hydrostatic pressure (HHP) has also been employed to synthesize hydrazones in a solvent- and catalyst-free manner, often resulting in nearly quantitative yields. nih.govnih.gov These methods significantly reduce waste and simplify the purification of the final product.

Optimization of Synthetic Protocols for Enhanced Yield and Purity of this compound

The optimization of synthetic routes for this compound is crucial for obtaining high yields of a pure product. This typically involves a systematic variation of reaction conditions and purification methods. While specific optimization studies for this exact compound are not extensively documented, general principles of organic synthesis and purification of analogous compounds provide a clear framework for enhancing its preparation.

A common route to N-substituted benzohydrazides involves the acylation of a substituted hydrazine with a carboxylic acid derivative. wikipedia.org For this compound, this would entail the reaction of methylhydrazine with a 4-methoxybenzoylating agent. The parent compound, 4-methoxybenzohydrazide, is typically synthesized by refluxing methyl 4-methoxybenzoate with hydrazine hydrate. nih.govmdpi.com Subsequent N-methylation presents a key step for optimization.

Key Optimization Parameters:

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. For the acylation of hydrazines, solvents such as toluene (B28343), ethanol, and even water have been employed. google.comderpharmachemica.commdpi.com The solubility of both the acylating agent and methylhydrazine in the chosen solvent is a critical factor. For instance, using an aqueous environment with activated amides has been shown to provide good yields of acyl hydrazides at room temperature. organic-chemistry.org

Reaction Temperature: Temperature control is vital to balance reaction kinetics with the prevention of side reactions. Acylation reactions are often conducted at room temperature or with gentle heating. google.comderpharmachemica.com Higher temperatures can sometimes lead to the formation of impurities. google.com

Nature of the Acylating Agent: The reactivity of the acylating agent (e.g., acyl chloride, acid anhydride, or ester) influences the reaction conditions required. Acyl chlorides are highly reactive and may require the presence of a base to neutralize the HCl byproduct. wikipedia.org Esters, such as methyl 4-methoxybenzoate, react with hydrazines, typically under reflux conditions. nih.govmdpi.com

Purification Techniques: The purity of the final product is paramount. Common purification methods for benzohydrazide derivatives include:

Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for effective purification. Methanol and ethanol are frequently used for recrystallizing benzohydrazide derivatives. nih.govmdpi.comresearchgate.netresearchgate.net The process of dissolving the crude product in a hot solvent and allowing it to cool slowly often yields needle-like crystals of high purity. nih.govmdpi.com

Chromatography: Column chromatography is a powerful tool for separating the desired product from unreacted starting materials and byproducts, particularly when simple recrystallization is insufficient. nih.govdtic.mil

Acid-Base Extraction: The basic nature of the hydrazide group can be exploited for purification. The crude product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then the desired product can be precipitated by basifying the aqueous solution. scispace.com

Detailed Research Findings:

While direct research on the optimization of this compound synthesis is limited, studies on analogous compounds provide valuable insights. For instance, the synthesis of 1-(4-chlorobenzoyl)-2-methylhydrazine was achieved in 70% yield by reacting methylhydrazine with α,α,α-trichloro-4-chloroacetophenone in toluene at room temperature. google.com This highlights the feasibility of direct acylation of methylhydrazine.

In the synthesis of various benzohydrazide derivatives, purification by recrystallization from ethanol is a recurring and effective method. mdpi.comnih.gov For example, in the preparation of a series of novel benzohydrazide derivatives, the final products were purified by chromatography to obtain satisfactory analytical and spectroscopic data. nih.gov

The synthesis of 4-methoxybenzoylhydrazones, which starts from 4-methoxybenzohydrazide, reports that the precursor was obtained by refluxing methyl 4-methoxybenzoate with hydrazine hydrate for 2 hours and was then purified by recrystallization from methanol, yielding needle-like crystals in good to excellent yields (78%-92% for the final hydrazones). nih.govmdpi.com This underscores the efficiency of this initial step and the effectiveness of recrystallization.

The table below summarizes various reaction conditions and purification methods used for analogous benzohydrazides, which can be adapted for the optimization of this compound synthesis.

Compound Starting Materials Reaction Conditions Purification Method Yield Reference
4-Methoxybenzoylhydrazones4-Methoxybenzohydrazide, AldehydesReflux in methanol with acetic acid catalyst for 3hRecrystallization from methanol78-92% nih.gov
1-(4-Chlorobenzoyl)-2-methylhydrazineMethylhydrazine, α,α,α-trichloro-4-chloroacetophenoneToluene, room temperature, 2.75hFiltration and washing with toluene70% google.com
N'-[(E)-(4-hydroxy-3-methoxyphenyl) methylidene]benzohydrazide4-Hydroxybenzohydrazide, p-vanillinReflux in ethanol for 5hCrystallization from hot ethanol85% researchgate.net
5-Iodo-2-hydroxybenzo-hydrazide5-Iodo-2-salicylic ester, Hydrazine hydrateReflux in ethanol for 15hRecrystallization from ethanolNot specified mdpi.com
Acyl hydrazidesActivated amides, HydrazineAqueous environment, 25 °CNot specifiedGood yields organic-chemistry.org

By systematically applying these principles and drawing upon the successful methodologies reported for analogous compounds, an optimized protocol for the synthesis of this compound can be developed to achieve both high yield and high purity.

Advanced Spectroscopic and Crystallographic Characterization of 4 Methoxy N Methylbenzohydrazide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Methoxy-N-Methylbenzohydrazide

NMR spectroscopy provides profound insight into the molecular structure of this compound by mapping the chemical environments of its constituent protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound offers a detailed picture of the proton framework. The aromatic protons on the methoxy-substituted ring typically appear as two distinct doublets, a result of their ortho- and meta-positioning relative to the methoxy (B1213986) group. Protons ortho to the electron-donating methoxy group are shielded and resonate at a lower chemical shift compared to those meta to it.

The spectrum also features singlets corresponding to the methoxy (-OCH₃) and N-methyl (-NH-CH₃) groups. The methoxy protons are characteristically found in the range of 3.8 ppm, while the N-methyl protons are observed at a slightly different field. The labile proton of the secondary amide (-NH) also gives rise to a distinct signal.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic-H (ortho to C=O) ~7.7-7.9 Doublet
Aromatic-H (ortho to -OCH₃) ~6.9-7.0 Doublet
Methoxy (-OCH₃) ~3.8 Singlet
N-Methyl (-CH₃) ~2.6-3.2 Singlet/Doublet*
Amide (-NH) Variable Singlet (broad)

*Multiplicity may vary depending on solvent and temperature, showing coupling to the NH proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum complements the proton data, providing a count of unique carbon atoms and information about their electronic environment. The carbonyl carbon (C=O) of the hydrazide group is typically observed as the most downfield signal, often above 165 ppm, due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.

The aromatic carbons exhibit a range of chemical shifts. The carbon atom attached to the methoxy group (C-OCH₃) is highly shielded and appears at a high field, while the carbon ipso to the hydrazide group is also distinct. The remaining aromatic carbons can be assigned based on their substitution pattern and comparison with related structures. The methoxy and N-methyl carbons appear as sharp signals at the upfield end of the spectrum. rsc.org

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O) ~165-170
Aromatic C-OCH₃ ~160-163
Aromatic C-H ~113-130
Aromatic C-ipso (to C=O) ~125-128
Methoxy (-OCH₃) ~55

Two-Dimensional NMR Spectroscopic Correlation Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the aromatic ring and the methyl groups.

HMBC spectroscopy reveals longer-range couplings (typically over 2-3 bonds), which are crucial for piecing together the molecular fragments. For instance, correlations would be expected between the N-methyl protons and the N-methyl carbon, as well as the carbonyl carbon. Similarly, the methoxy protons would show a correlation to the methoxy carbon and the aromatic carbon to which the group is attached. These correlations provide irrefutable evidence for the connectivity within the this compound molecule. rsc.org

Comprehensive Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the various bond vibrations within the molecule, offering a characteristic fingerprint and confirming the presence of key functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of Key Functional Groups

The FT-IR spectrum of this compound is distinguished by several key absorption bands. A prominent feature is the N-H stretching vibration, which typically appears as a sharp to broad band in the region of 3200-3300 cm⁻¹. The exact position can be influenced by hydrogen bonding. nih.govacs.org

The carbonyl (C=O) stretching frequency, known as the Amide I band, is one of the most intense and is found in the 1630-1680 cm⁻¹ region. nih.govacs.org The N-H bending vibration (Amide II band) is also significant and is observed around 1520-1580 cm⁻¹. Furthermore, the characteristic C-O stretching of the aryl-ether linkage of the methoxy group gives rise to strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1020-1030 cm⁻¹ (symmetric). jcsp.org.pkresearchgate.net

Table 3: Key FT-IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretch 3200-3300
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-3000
C=O Stretch (Amide I) 1630-1680
N-H Bend (Amide II) 1520-1580
Aromatic C=C Stretch 1450-1600
Asymmetric C-O-C Stretch ~1250

Raman Spectroscopic Investigation of Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR analysis. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds and symmetric vibrations often produce more intense signals. The aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, are typically strong and well-defined. The symmetric C-O-C stretch of the methoxy group also gives a characteristic Raman signal. jcsp.org.pkchemicalbook.com The skeletal vibrations of the entire molecule contribute to a unique and complex pattern in the lower frequency "fingerprint" region of the spectrum, further confirming the compound's identity. jcsp.org.pkchemicalbook.com

Table 4: List of Compounds Mentioned

Compound Name

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry is a powerful tool for the unambiguous determination of a compound's elemental formula by providing highly accurate mass measurements. For this compound, with the linear formula C9H12N2O2, the expected exact mass can be calculated and compared to the experimentally determined value. sigmaaldrich.com This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the identity and purity of the synthesized molecule. While specific HRMS data for this compound is not detailed in the provided search results, the standard procedure would involve ionizing the sample and measuring the mass-to-charge ratio of the resulting ions with high precision.

Parameter Value
Linear Formula C9H12N2O2
CAS Number 14908-48-6

This table presents the basic identification information for this compound. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis of Electronic Transitions

UV-Vis spectrophotometry provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. youtube.com The absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.orglibretexts.org In organic molecules, the most common transitions are from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. libretexts.org

For this compound, the presence of a benzene (B151609) ring and a hydrazide group suggests the possibility of π → π* and n → π* transitions. youtube.com The benzene ring is a chromophore with characteristic π → π* absorptions. The hydrazide moiety contains nitrogen and oxygen atoms with non-bonding electron pairs, which can undergo n → π* transitions. The conjugation between the benzene ring and the hydrazide group can influence the energy of these transitions, often shifting the absorption to longer wavelengths. A theoretical investigation of a similar molecule, 4-fluoro-4-hydroxybenzophenone, revealed intense electronic transitions that are useful for understanding its electronic properties. researchgate.net A detailed UV-Vis analysis of this compound would involve recording its absorption spectrum in a suitable solvent and identifying the wavelengths of maximum absorption (λmax) corresponding to these electronic transitions.

Type of Transition Involved Orbitals General Wavelength Region
π → πBonding π to Anti-bonding πShorter wavelength (higher energy)
n → πNon-bonding to Anti-bonding πLonger wavelength (lower energy)

This table outlines the typical electronic transitions observable in UV-Vis spectroscopy for organic molecules containing π-systems and heteroatoms. libretexts.orglibretexts.org

X-ray Diffraction Analysis of this compound Crystal Structures

X-ray diffraction techniques are indispensable for determining the arrangement of atoms within a crystalline solid, providing precise information about molecular geometry and packing. nih.gov

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to calculate the precise positions of each atom.

For a related compound, N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide, single crystal X-ray diffraction revealed a twisted molecular conformation with a dihedral angle of 17.6 (3)° between the two benzene rings. nih.gov The crystal structure was stabilized by N—H⋯O hydrogen bonds. nih.gov Similarly, the crystal structure of 4-methoxy-N-methylbenzamide showed a dihedral angle of 10.6 (1)° between the amide group and the benzene ring, with molecules connected by N—H⋯O hydrogen bonds. nih.gov Another related structure, (E)-4-Methoxy-N′-(4-nitrobenzylidene)benzohydrazide methanol (B129727) monosolvate, was found to be nearly planar. researchgate.net A single crystal X-ray diffraction study of this compound would provide invaluable data on its bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Compound Crystal System Space Group Key Geometric Feature
N′-(4-Methoxybenzylidene)-4-methylbenzohydrazideOrthorhombicPbcaDihedral angle between rings: 17.6 (3)° nih.gov
4-Methoxy-N-methylbenzamideMonoclinicP21/cDihedral angle between amide and ring: 10.6 (1)° nih.gov
(E)-4-Methoxy-N′-(4-nitrobenzylidene)benzohydrazideMonoclinicP21/nNearly planar molecule researchgate.net
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole 3TriclinicP-1Twisted triazole and indole (B1671886) rings mdpi.com

This table compares crystallographic data for compounds related to this compound, highlighting the type of geometric information obtainable from single crystal X-ray diffraction.

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and analyze the purity of a solid sample. The diffraction pattern obtained from a powdered sample is a fingerprint of its crystal structure. This method is particularly useful for studying polymorphism, the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties.

While specific powder diffraction data for this compound was not found in the search results, the technique has been used to characterize solid-state compounds of 4-methoxybenzoate (B1229959) with various metals. researchgate.net A PXRD analysis of this compound would involve comparing its experimental diffraction pattern to a calculated pattern from single crystal data to confirm phase purity or identify different polymorphic forms.

Computational and Theoretical Investigations of 4 Methoxy N Methylbenzohydrazide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. Such studies provide fundamental insights into the stability, reactivity, and spectroscopic properties of a compound.

Optimized Geometries and Conformational Energy Landscapes

A full analysis of the optimized molecular geometry and the conformational energy landscape for 4-methoxy-N-methylbenzohydrazide has not been reported. This type of study would typically involve calculations to find the lowest energy arrangement of atoms in the molecule and to explore the energy changes associated with rotations around its single bonds. For related compounds, such as various substituted benzohydrazides, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles, which are then often compared with experimental X-ray diffraction data.

Electronic Charge Distribution and Frontier Molecular Orbital Analysis

There is no specific data on the electronic charge distribution or Frontier Molecular Orbital (FMO) analysis for this compound in the reviewed literature. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO, for instance, provides an indication of the molecule's chemical stability and its tendency to undergo electronic transitions.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Calculated vibrational frequencies for this compound are not available. Theoretical vibrational analysis, when correlated with experimental infrared (IR) and Raman spectra, helps in the definitive assignment of vibrational modes to specific functional groups within the molecule. For other benzohydrazide (B10538) derivatives, such calculations have proven to be a valuable tool in confirming their molecular structure.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

No molecular dynamics (MD) simulation studies for this compound have been found. MD simulations are employed to study the time-dependent behavior of a molecule, including its conformational changes and its interactions with solvent molecules. This provides a dynamic picture of the compound's behavior in different environments.

Quantum Chemical Descriptors and Reactivity Prediction for this compound

A detailed report on the quantum chemical descriptors and reactivity predictions specifically for this compound is not present in the available literature. Quantum chemical descriptors, such as electronegativity, chemical potential, hardness, and softness, are derived from electronic structure calculations and are used to predict the reactive sites of a molecule.

Chemical Reactivity and Mechanistic Pathways of 4 Methoxy N Methylbenzohydrazide

Investigation of Electrophilic and Nucleophilic Substitution Reactions

Detailed studies on the electrophilic and nucleophilic substitution reactions of 4-methoxy-N-methylbenzohydrazide are not available in the current body of scientific literature. However, some inferences can be drawn from the reactivity of analogous compounds.

The hydrazide moiety contains two nitrogen atoms with lone pairs of electrons, making them potential nucleophilic centers. The N-methyl group introduces some steric hindrance and electronically influences the nucleophilicity of the adjacent nitrogen. One documented reaction involving this compound is its use as a starting material in the synthesis of N'-acetyl-4-methoxy-N'-methylbenzohydrazide. This acylation reaction, a form of nucleophilic substitution, demonstrates the nucleophilic character of the terminal nitrogen atom.

The aromatic ring, activated by the electron-donating methoxy (B1213986) group, would be expected to undergo electrophilic aromatic substitution, primarily at the ortho and para positions relative to the methoxy group. However, specific examples of such reactions for this compound have not been reported.

Exploration of Oxidation and Reduction Processes

Specific studies on the oxidation and reduction of this compound are absent from the scientific literature. General knowledge of related compounds suggests potential pathways. Hydrazines and their derivatives are known to undergo oxidation. For instance, the oxidation of related N-methyl-N-formylhydrazine has been shown to produce radical intermediates. nih.gov It is plausible that this compound could be oxidized at the nitrogen atoms, potentially leading to the formation of azo compounds or other oxidized species.

Similarly, the reduction of the hydrazide functionality is conceivable, although not specifically documented for this compound. The carbonyl group of the hydrazide could potentially be reduced to a methylene (B1212753) group, or the N-N bond could be cleaved under certain reductive conditions.

Acid-Base Equilibria and Tautomerism Studies

There is no specific experimental or computational data available on the acid-base equilibria or tautomerism of this compound.

Acid-Base Equilibria: The nitrogen atoms of the hydrazide group possess lone pairs of electrons and are therefore expected to exhibit basic properties. The basicity would be influenced by the electron-donating methoxy group on the benzene (B151609) ring and the electron-donating N-methyl group. However, the pKa value for the conjugate acid of this compound has not been experimentally determined or computationally predicted in the available literature.

Tautomerism: Hydrazides can exhibit tautomerism. For this compound, potential tautomeric forms could involve the migration of a proton from the nitrogen to the carbonyl oxygen, resulting in an enol-hydrazone-like structure. The equilibrium between the amide and the imidic acid tautomers would depend on factors such as solvent and temperature. Without specific spectroscopic or computational studies, the predominant tautomeric form in different conditions remains unknown.

Kinetic and Thermodynamic Parameters of Reactions Involving this compound

A comprehensive search of scientific databases reveals a complete absence of studies reporting the kinetic and thermodynamic parameters for any reaction involving this compound. To understand the reactivity of this compound, data such as reaction rate constants, activation energies, and changes in enthalpy and entropy for its reactions would be required. This information is essential for predicting reaction feasibility, optimizing reaction conditions, and understanding reaction mechanisms.

Proposed Reaction Mechanisms Supported by Experimental and Computational Evidence

Due to the lack of experimental and computational studies on the reactivity of this compound, no specific reaction mechanisms involving this compound have been proposed or substantiated in the scientific literature. The development of such mechanisms would necessitate detailed experimental observations, including the isolation and characterization of intermediates and products, as well as computational modeling to explore potential energy surfaces and transition states.

Applications of 4 Methoxy N Methylbenzohydrazide in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block in Complex Molecule Construction

In the field of organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. semanticscholar.org The hydrazide moiety within 4-methoxy-N-methylbenzohydrazide and its analogues is particularly useful for this purpose, enabling the assembly of intricate molecular systems through well-established chemical reactions. nih.gov Modern synthetic strategies leverage such custom-made building blocks to create materials with specific, tailored functions. semanticscholar.org

A prominent example of this is the synthesis of Schiff bases. For instance, the compound N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide is constructed by reacting two distinct building blocks: 4-methylbenzohydrazide (B1294431) and 4-methoxybenzaldehyde. nih.gov This condensation reaction, typically carried out in a solvent like methanol (B129727) at room temperature, yields the target molecule, often as stable, colorless crystals. nih.gov

The resulting structure, characterized by a C=N-N-C(O) core, links two substituted benzene (B151609) rings. sciencepublishinggroup.com The specific geometry of these molecules, such as the trans configuration around the C=N double bond and the dihedral angle between the aromatic rings, has been confirmed through single-crystal X-ray diffraction analysis. nih.govsciencepublishinggroup.com In the solid state, these molecules are often organized into larger supramolecular structures through hydrogen bonding, forming distinct chains or networks. nih.gov This capacity for self-assembly, guided by the inherent properties of the building blocks, is a key principle in constructing complex and functional molecular systems. semanticscholar.org

Derivatization Strategies for Novel Chemical Entities from this compound

Derivatization is a key strategy in medicinal and materials chemistry to fine-tune the properties of a parent compound. The 4-methoxybenzohydrazide scaffold is readily modified to produce a diverse library of new chemical entities. A primary derivatization method involves the condensation reaction of 4-methoxybenzohydrazide with a wide range of aldehydes. nih.govresearchgate.net

This reaction is typically performed by refluxing the 4-methoxybenzohydrazide, which is itself synthesized from methyl 4-methoxybenzoate (B1229959) and hydrazine (B178648) hydrate (B1144303), with various aldehydes in a solvent like methanol. nih.govresearchgate.net This straightforward approach yields a series of 4-methoxybenzoylhydrazones, which are Schiff bases, in high yields (typically 78-92%). nih.gov The structures of these derivatives are routinely confirmed using spectroscopic methods such as NMR and mass spectrometry. nih.gov

The purpose of creating such derivatives is often to explore new biological activities. For example, a series of 30 different 4-methoxybenzoylhydrazones were synthesized and evaluated for their antiglycation activity, a process implicated in diabetic complications. nih.govresearchgate.net Several of these new derivatives showed more potent activity than the standard compound, rutin, highlighting their potential as lead compounds for new drug development. nih.gov

Below is a table showcasing a selection of these derivatives and their reported antiglycation activities.

Table 1: Examples of 4-Methoxybenzoylhydrazone Derivatives and Antiglycation Activity This table is scrollable.

Derivative Name Aldehyde Reactant Antiglycation IC₅₀ (µM) Reference
N'-(Phenylmethylene)-4-methoxybenzohydrazide Benzaldehyde (B42025) 216.52 ± 4.2 nih.gov
N'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide 4-Hydroxybenzaldehyde 289.58 ± 2.64 nih.govresearchgate.net
N'-(2,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide 2,4-Dihydroxybenzaldehyde 227.75 ± 0.53 nih.govresearchgate.net
N'-(3,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide 3,4-Dihydroxybenzaldehyde 242.53 ± 6.1 nih.govresearchgate.net
N'-(4-Methylbenzylidene)-4-methoxybenzohydrazide 4-Methylbenzaldehyde 287.79 ± 1.59 nih.gov
4-Methoxy-N'-((pyridine-2-methylene)benzohydrazide Pyridine-2-carboxaldehyde Not specified nih.gov

Development of Metal Complexes and Their Catalytic or Ligand Properties

The hydrazone derivatives of 4-methoxybenzohydrazide are excellent ligands, meaning they can bind to metal ions to form coordination complexes. uobaghdad.edu.iqnih.gov The nitrogen and oxygen atoms within the hydrazone backbone act as donor sites, chelating to a central metal ion. jptcp.com This area of research is significant because metal complexes often exhibit unique properties, including catalytic activity and enhanced biological effects, that are not present in the free ligand. nih.govnih.gov

For instance, a ligand derived from the reaction of 4-methylbenzohydrazide and 2-hydroxy-3-methoxy benzaldehyde was used to synthesize complexes with various metal ions, including Vanadyl(II), Chromium(III), and Copper(II). uobaghdad.edu.iq Spectroscopic analysis of these complexes suggested distinct geometries, such as square pyramidal for the Vanadyl complex, octahedral for the Chromium complex, and square planar for the Copper complex. uobaghdad.edu.iq Theoretical calculations using Density Functional Theory (DFT) supported these experimental findings and indicated that the metal complexes were more stable than the free ligand. uobaghdad.edu.iq

These metal complexes can exhibit significant biological or catalytic potential. In one study, Manganese(II) and Iron(III) complexes of a novel N'-[(4-methoxy)thiobenzoyl]benzoic acid hydrazide ligand were found to inhibit the proliferation of HT29 cancer cells and the activity of the N-myristoyltransferase (NMT) enzyme. nih.gov The Mn(II) complex, in particular, showed a half-maximal inhibitory concentration (IC₅₀) of 8.15 µM against the cancer cells. nih.govresearchgate.net Similarly, a Cu(II) complex was found to have a greater capacity to inhibit the growth of E. coli and S. aureus bacteria than the uncomplexed ligand. uobaghdad.edu.iq

The table below summarizes examples of metal complexes formed from ligands related to 4-methoxybenzohydrazide.

Table 2: Metal Complexes with Ligands Derived from or Related to 4-Methoxybenzohydrazide This table is scrollable.

Metal Ion Ligand Proposed Geometry Investigated Property Reference
Cu(II) N'-[(4-methoxy)thiobenzoyl]benzoic acid hydrazide Square Planar Anticancer activity nih.gov
Fe(III) N'-[(4-methoxy)thiobenzoyl]benzoic acid hydrazide Octahedral Anticancer activity, NMT inhibition nih.gov
Mn(II) N'-[(4-methoxy)thiobenzoyl]benzoic acid hydrazide Octahedral Anticancer activity, NMT inhibition nih.gov
VO(II) N'-(2-hydroxy-3-methoxybenzyl)-4-methylbenzohydrazide Square Pyramidal Structural characterization uobaghdad.edu.iq
Cr(III) N'-(2-hydroxy-3-methoxybenzyl)-4-methylbenzohydrazide Octahedral Structural characterization uobaghdad.edu.iq
Cu(II) N'-(2-hydroxy-3-methoxybenzyl)-4-methylbenzohydrazide Square Planar Antibacterial activity uobaghdad.edu.iq

Molecular Interactions and Biochemical Relevance of 4 Methoxy N Methylbenzohydrazide Analogues Academic Focus

Investigation of Molecular Target Engagement Mechanisms

The study of 4-methoxy-N-methylbenzohydrazide and its analogues has revealed significant insights into their interactions with biological targets. Researchers have employed a variety of techniques to understand how these compounds engage with molecules at a cellular level, paving the way for potential therapeutic applications.

In Vitro Biochemical Assay Development and Mechanistic Characterization (e.g., Antiglycation Activity)

A significant area of research for benzohydrazide (B10538) derivatives has been their potential as antiglycation agents. researchgate.netnih.gov Glycation is a non-enzymatic reaction between sugars and proteins or lipids, which can lead to the formation of advanced glycation end products (AGEs). researchgate.netnih.gov The accumulation of AGEs is implicated in various diseases, including diabetic complications. researchgate.netnih.gov

To assess the antiglycation potential of these compounds, researchers have developed in vitro biochemical assays. researchgate.netnih.gov One common method involves incubating a protein, such as bovine serum albumin (BSA), with a sugar like glucose or fructose (B13574) to induce glycation. nih.govherbmedpharmacol.com The inhibitory effect of the test compounds on the formation of fluorescent AGEs is then measured. mdpi.com The percentage inhibition is calculated to determine the antiglycation activity of the compounds. mdpi.com

A series of 4-methoxybenzoylhydrazones were synthesized and evaluated for their antiglycation activity. researchgate.net The results showed a varying degree of activity, with some compounds exhibiting more potent inhibition than the standard, rutin. researchgate.net Specifically, compounds with certain substitutions demonstrated IC50 values ranging from 216.52 to 748.71 µM, indicating their potential to inhibit protein glycation. researchgate.net The mechanism of action is thought to involve the inhibition of glycoxidation. researchgate.net

Another assay, the HEL–MGO assay, utilizes hen egg lysozyme (B549824) (HEL) and methylglyoxal (B44143) (MGO) to induce the formation of a specific AGE called argpyrimidine. mdpi.com This method has been shown to be more sensitive and accurate than traditional BSA-glucose assays. mdpi.com The antiglycation activity of test compounds is determined by the reduction in fluorescence intensity, with known inhibitors like aminoguanidine (B1677879) showing significant activity. mdpi.com

The ability of these compounds to scavenge free radicals is also a key aspect of their mechanistic characterization, as oxidative stress is closely linked to the formation of AGEs. nih.gov Antioxidant assays, such as the DPPH radical scavenging method, are often employed to evaluate this property. derpharmachemica.comderpharmachemica.com

Computational Molecular Docking and Dynamics for Interaction Profiling

Computational methods, particularly molecular docking and molecular dynamics simulations, have been instrumental in understanding the interactions between this compound analogues and their molecular targets. researchgate.netresearchgate.netresearchgate.net These techniques provide a detailed view of the binding modes and affinities of the compounds within the active sites of proteins. researchgate.net

Molecular docking studies have been performed to investigate the antituberculosis potential of these compounds by analyzing their interactions with enzymes like enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. derpharmachemica.comderpharmachemica.comresearchgate.net For instance, docking analysis of (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene) benzohydrazide revealed hydrogen bond interactions with key residues in the active site of InhA, suggesting it could be a potential inhibitor. derpharmachemica.com

In the context of anticancer research, molecular docking has been used to predict the binding of benzohydrazide derivatives to targets like epidermal growth factor receptor (EGFR) kinase. nih.gov These simulations help in understanding the structure-activity relationship and in designing more potent inhibitors. nih.gov Similarly, docking studies have been conducted to evaluate the potential of these compounds as inhibitors of α-glucosidase, an enzyme relevant to diabetes. mdpi.com

Molecular dynamics simulations further complement docking studies by providing insights into the stability of the ligand-protein complex over time. researchgate.netnih.gov These simulations can reveal the dynamic behavior of the compound within the binding pocket and help to refine the understanding of the interaction profile. researchgate.net

Structure-Activity Relationship (SAR) Studies Pertaining to Molecular Recognition and Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound analogues, SAR studies have focused on how different substituents on the benzohydrazide scaffold influence their antiglycation, anticancer, and antimicrobial activities. researchgate.netnih.govyoutube.com

In the context of antiglycation activity, a preliminary SAR study of 4-methoxybenzoylhydrazones revealed that the position and nature of substituents on the phenyl ring significantly affect their inhibitory potential. researchgate.net For example, the presence and position of hydroxyl groups were found to be important for activity. researchgate.net

For anticancer activity, SAR studies on benzohydrazide derivatives targeting EGFR kinase have shown that specific substitutions can lead to highly potent compounds. nih.gov For example, one derivative, compound H20, with particular substitutions, exhibited very low IC50 values against several cancer cell lines. nih.gov The lipophilicity and electron-withdrawing or -donating nature of the substituents play a key role in determining the activity. researchgate.net

In the development of antiplasmodial agents based on the 4-aminoquinoline (B48711) scaffold, SAR studies have demonstrated that modifications at the 7-position significantly impact activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov While 7-iodo and 7-bromo derivatives were highly active, 7-fluoro, 7-trifluoromethyl, and most 7-methoxy derivatives showed reduced activity. nih.gov

The general findings from various SAR studies indicate that the biological activity of benzohydrazide derivatives can be finely tuned by altering the substituents on the aromatic rings. youtube.comnih.gov

Elucidation of Molecular Pathways Influenced by Benzohydrazide Derivatives

Research into benzohydrazide derivatives has begun to shed light on the molecular pathways they influence, which is essential for understanding their therapeutic potential and mechanism of action. derpharmachemica.com

In the context of cancer, benzohydrazide derivatives have been shown to interfere with critical signaling pathways. For example, by inhibiting EGFR kinase, these compounds can disrupt the downstream signaling cascades that control cell proliferation, survival, and metastasis. nih.gov Some derivatives have also been reported to induce apoptosis (programmed cell death) in cancer cells. researchgate.net

For their antimicrobial activity, particularly against Mycobacterium tuberculosis, the inhibition of InhA disrupts the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. derpharmachemica.com This disruption leads to the inhibition of bacterial growth. derpharmachemica.com

The antiglycation activity of these compounds is directly linked to the pathway of AGEs formation. researchgate.net By inhibiting the glycation process, these derivatives can potentially mitigate the pathological consequences of AGE accumulation, such as inflammation and oxidative stress, which are central to the progression of diabetic complications. nih.gov

Furthermore, some benzohydrazide derivatives have been investigated for their effects on neuroinflammatory pathways. nih.gov By modulating the activity of microglia, the primary immune cells of the central nervous system, these compounds may offer a therapeutic strategy for neuroinflammatory disorders. nih.gov

The table below provides a summary of the inhibitory concentrations (IC50) of selected 4-methoxybenzoylhydrazone analogues against glycation.

CompoundIC50 (µM) researchgate.net
1 216.52 ± 4.2
2 394.76 ± 3.35
3 289.58 ± 2.64
6 227.75 ± 0.53
7 242.53 ± 6.1
11 287.79 ± 1.59
15 748.71 ± 7.8
Rutin (Standard) 294.46 ± 1.50

Future Research Directions and Perspectives in 4 Methoxy N Methylbenzohydrazide Chemistry

Novel Synthetic Methodologies and Sustainable Production Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on 4-methoxy-N-methylbenzohydrazide should prioritize the exploration of novel and sustainable production routes over traditional methods.

Key Research Objectives:

Microwave-Assisted Synthesis: Investigating microwave irradiation as an energy-efficient method could dramatically reduce reaction times and improve yields compared to conventional refluxing techniques. thepharmajournal.comegranth.ac.in

Organocatalysis: The use of small organic molecules, such as L-proline, as catalysts offers a green alternative to metal-based or harsh acid/base catalysts, often allowing for milder reaction conditions and simplified purification. mdpi.com

Solvent-Free Reactions: Developing solvent-free or "grinding" techniques would align with the principles of green chemistry by minimizing volatile organic compound (VOC) waste and reducing energy consumption associated with solvent heating and removal. mdpi.comtandfonline.com

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters, leading to higher purity, improved safety for potentially hazardous reagents, and easier scalability for industrial production.

Table 1: Comparison of Potential Sustainable Synthetic Routes

Methodology Potential Advantages Key Research Focus
Microwave-Assisted Synthesis Rapid reaction rates, energy efficiency, higher yields. egranth.ac.in Optimization of power, temperature, and reaction time; screening of microwave-absorbing catalysts.
Organocatalysis Low toxicity, biodegradability, mild conditions, reusability of catalyst. mdpi.com Screening of various organocatalysts (e.g., amino acids, thioureas) for the N-methylation and hydrazide formation steps.

| Solvent-Free Grinding | Reduced environmental impact, simplified workup, cost-effectiveness. mdpi.com | Investigation of solid-state reaction kinetics and feasibility for N-substituted hydrazide synthesis. |

Advanced Characterization Techniques for Intricate Structural Elucidation

A complete understanding of a molecule's properties begins with its precise structural characterization. While standard techniques like FT-IR, NMR, and mass spectrometry are foundational, future work should employ advanced methods to resolve the intricate structural details of this compound. chemijournal.com

Prospective Characterization Workflow:

Initial Confirmation: Standard spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) will be used to confirm the molecular integrity, functional groups, and molecular weight of the synthesized compound. researchgate.net

Unambiguous Structure Determination: The primary goal will be to obtain high-quality single crystals for Single Crystal X-ray Diffraction (SCXRD). SCXRD provides definitive, atomic-level resolution of the molecular structure, including bond lengths, angles, and the conformation in the solid state. rsc.orgrsc.org

Advanced Crystallization Methods: For cases where crystallization is challenging, modern techniques such as microbatch under-oil crystallization or encapsulated nanodroplet crystallization could be employed to procure diffraction-quality crystals. rsc.orgrsc.org

Table 2: Advanced Characterization Techniques and Their Potential Insights

Technique Information Yielded Importance for this compound
¹H & ¹³C NMR Spectroscopy Confirms connectivity, chemical environment of protons and carbons. nih.gov Verifies the presence and location of the methoxy (B1213986) and N-methyl groups.
Single Crystal X-ray Diffraction (SCXRD) Provides precise 3D atomic coordinates, bond angles, and intermolecular interactions. rsc.org Unambiguously determines the molecular geometry and reveals hydrogen bonding or π-stacking in the crystal lattice.

| High-Resolution Mass Spectrometry (HRMS) | Determines exact molecular formula. nih.gov | Confirms elemental composition with high precision. |

Synergistic Integration of Theoretical and Experimental Research

The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. For this compound, this integrated approach can accelerate discovery by predicting properties and guiding experimental design. ijcrt.org

Future Research Synergy:

Crystal Structure Prediction (CSP): Before experimental efforts, CSP methodologies can be used to predict likely polymorphs and their relative stability, providing valuable guidance for crystallization experiments. annualreviews.orgnih.govannualreviews.org

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the optimized molecular geometry, vibrational frequencies (to compare with experimental IR spectra), and electronic properties such as the HOMO-LUMO energy gap. nih.govsciforum.net

Quantitative Structure-Activity Relationship (QSAR): If a series of related analogs are synthesized and tested, QSAR models can be developed to correlate specific structural features with observed biological activity, enabling the rational design of more potent compounds. ijcrt.org

Discovery of Undiscovered Chemical Transformations and Applications

The true potential of this compound lies in its undiscovered reactivity and applications. The benzohydrazide (B10538) scaffold is a well-established pharmacophore with a broad spectrum of biological activities. thepharmajournal.comresearchgate.net Future research should systematically screen this specific derivative for a range of therapeutic and industrial applications.

Proposed Screening Areas:

Antimicrobial Activity: Many benzohydrazide derivatives exhibit potent activity against various bacterial and fungal strains. researchgate.net The title compound should be tested against a panel of clinically relevant microorganisms.

Anticancer Activity: The hydrazide-hydrazone scaffold is present in numerous compounds with cytotoxic effects against various cancer cell lines. thepharmajournal.comresearchgate.net Initial screening against cell lines for lung, colon, or breast cancer could reveal potential antitumor activity.

Enzyme Inhibition: Related hydrazides have shown inhibitory activity against enzymes like cholinesterases and carbonic anhydrases. benthamdirect.comnih.gov Screening against these and other therapeutically relevant enzymes is a logical next step.

Agrochemical Potential: Hydrazides are used in agrochemicals, and screening for fungicidal, herbicidal, or insecticidal properties could open new avenues for application. biointerfaceresearch.comegranth.ac.in

Deepening Mechanistic Understanding of Molecular and Biochemical Interactions

Should initial screenings identify significant biological activity, the subsequent research imperative will be to understand the underlying mechanism of action at a molecular level.

Future Mechanistic Studies:

Molecular Docking: In silico molecular docking studies can predict the binding mode and affinity of this compound to the active site of a target protein or enzyme. This provides a structural hypothesis for its biological activity. researchgate.netbenthamdirect.comrsc.org

Enzyme Kinetics: For compounds showing enzyme inhibition, kinetic assays should be performed to determine the type of inhibition (e.g., competitive, non-competitive) and to calculate key parameters like the inhibition constant (Ki).

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) could be used to directly measure the binding thermodynamics and kinetics between the compound and its biological target.

Expanding the Scope of Benzohydrazide Chemistry to New Frontiers

Research into the specific properties of this compound can contribute valuable data to the broader field of benzohydrazide chemistry. By systematically studying this relatively simple, under-explored molecule, new structure-activity relationships can be established.

Future Frontiers:

Structure-Activity Relationship (SAR) Studies: The N-methyl group distinguishes this compound from the more commonly studied N'-substituted hydrazones. Understanding how this methylation affects solubility, cell permeability, and biological activity compared to its unsubstituted counterpart (4-methoxybenzohydrazide) will provide crucial SAR insights.

Coordination Chemistry: Hydrazides can act as ligands to form metal complexes. Future work could explore the coordination of this compound with various metal ions to create novel materials with interesting magnetic, optical, or catalytic properties.

Materials Science: The potential for this molecule to form gels or liquid crystals could be investigated, expanding its application beyond the traditional biological realm. thepharmajournal.com

By pursuing these focused research directions, the scientific community can systematically unlock the chemical and functional potential of this compound, transforming it from an obscure entry in chemical catalogs to a well-understood molecule with defined properties and applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methoxy-N-methylbenzohydrazide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via condensation of 4-methoxybenzohydrazide with a methyl-containing aldehyde or ketone under acidic or basic catalysis. For example, hydrazide derivatives are often prepared by refluxing benzohydrazide with substituted aldehydes in ethanol or methanol, using acetic acid as a catalyst . Reaction optimization involves adjusting solvent polarity, temperature (70–90°C), and catalyst concentration to maximize yield and purity. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

  • Methodology :

  • IR Spectroscopy : Identify N–H stretches (~3200 cm⁻¹), C=O (amide I band, ~1650 cm⁻¹), and methoxy C–O (~1250 cm⁻¹) .
  • NMR : Report chemical shifts for the methoxy group (~δ 3.8 ppm in 1^1H NMR), aromatic protons (δ 6.5–8.0 ppm), and N–H protons (δ 8.5–10.0 ppm, if observable) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify structural integrity .

Q. How does the methoxy group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodology : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution at the para position. Reactivity can be assessed via kinetic studies using HNO₃/H₂SO₄ nitration or bromination, with product ratios analyzed by GC-MS or 1^1H NMR. Oxidation with KMnO₄ under acidic conditions typically cleaves the hydrazide moiety, yielding carboxylic acid derivatives .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data for hydrazide derivatives?

  • Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . If twinning or disorder is observed (common in flexible hydrazide chains), employ high-resolution data (≤1.0 Å) and constraints for thermal parameters. Compare hydrogen-bonding motifs (e.g., N–H⋯O interactions) with related structures (e.g., (E)-4-methoxy-N′-(4-nitrobenzylidene)benzohydrazide ) to validate geometric parameters.

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?

  • Methodology : Perform DFT calculations (B3LYP/6-311G++(d,p)) to model:

  • Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites for reaction planning.
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict redox behavior .
  • Non-covalent Interactions : Use AIM analysis to map hydrogen-bonding networks observed in crystallography .

Q. What experimental design principles apply when studying the biological activity of hydrazide derivatives against resistant pathogens?

  • Methodology :

  • Dose-Response Assays : Use microbroth dilution to determine MIC/MBC values against Gram-positive/negative strains.
  • Mechanistic Probes : Combine fluorescence quenching (e.g., ethidium bromide displacement for DNA intercalation studies) and molecular docking (e.g., AutoDock Vina) to identify target proteins .
  • Resistance Mitigation : Test synergy with β-lactamase inhibitors (e.g., clavulanic acid) to address enzyme-mediated resistance .

Q. How should researchers address discrepancies in reported biological activity data for structurally similar hydrazides?

  • Methodology :

  • Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Structural Variants : Synthesize analogs (e.g., replacing methoxy with ethoxy) to isolate electronic vs. steric effects.
  • Solubility Correction : Normalize activity data to account for solubility differences (e.g., using DMSO controls) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.